5-Fluoro-6-(trifluoromethyl)nicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid typically involves the introduction of fluorine and trifluoromethyl groups into the nicotinic acid structure. One common method includes the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. The reaction involves the following steps :
- Dissolve 5 g (0.0192 mol) of 2,6-dichloro-4-trifluoromethyl nicotinic acid in 20 mL of ethanol.
- Add 0.3 g of 10% palladium on carbon (Pd/C) and 5.25 g (0.0389 mol) of sodium acetate trihydrate.
- Stir the mixture under a nitrogen atmosphere and then replace it with hydrogen gas.
- Continue stirring at room temperature for 8 hours until hydrogen absorption ceases.
- Filter to recover the palladium catalyst and wash the filter cake with ethanol.
- Evaporate the solvent and dissolve the resulting solid in water.
- Adjust the pH to 2-3 using hydrochloric acid and extract with ethyl acetate.
- Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate to obtain the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-Fluoro-6-(trifluoromethyl)nicotinic acid has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in biochemical studies and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.
Industry: It is employed in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinic acid: Similar in structure but lacks the fluorine atom at the 5-position.
4-(Trifluoromethyl)nicotinic acid: Another derivative with the trifluoromethyl group at a different position.
Uniqueness
5-Fluoro-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and potential therapeutic effects.
Properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDKBRRNOWOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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